{1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid
Description
Ring Systems and Stereoelectronic Effects
- Piperidine ring : Adopts a chair conformation to minimize steric strain. The nitrogen atom occupies an axial position, while the bulky pyrazole-methyl group at position 1 and the acetic acid at position 4 adopt equatorial orientations.
- Pyrazole ring : A planar aromatic system with sp²-hybridized atoms. Methyl groups at positions 1 and 3 introduce steric hindrance, slightly distorting the ring’s planarity (bond angle deviations < 2°).
Torsional Angles and Stability
- The methylene bridge (-CH₂-) between piperidine and pyrazole allows rotational flexibility. Energy minima occur at di
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[1-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O2/c1-10-7-12(15(2)14-10)9-16-5-3-11(4-6-16)8-13(17)18/h7,11H,3-6,8-9H2,1-2H3,(H,17,18) |
InChI Key |
QPVVVGBQEXFLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2CCC(CC2)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Coupling Reactions for Pyrazole-Piperidine Linkage
A central step in synthesizing the target compound involves attaching the 1,3-dimethylpyrazole moiety to the piperidine ring. In analogous procedures, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3) has been coupled with amine intermediates using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). For example:
-
Example Protocol : A mixture of 2-amino-2-(4-methoxyphenyl)-N-(4-(trimethylsilyl)phenyl)acetamide (100 mg, 0.30 mmol) and 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (51.2 mg, 0.37 mmol) reacted with HATU (150 mg) and DIEA (0.106 mL) in DMF at room temperature for 10 hours, yielding 60.2% product after silica gel chromatography.
Table 1: Representative Coupling Reactions
| Starting Material | Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-(1-Methylpyrazol-4-yl)acetic acid | HATU/DIEA | DMF | 25°C | 60.2% |
| 2-(1-Methylpyrazol-4-yl)acetic acid | HATU/DIEA | DCM | 20°C | 41% |
| 2-(1-Methylpyrazol-4-yl)acetic acid | BOP/DIEA | DMSO | 20°C | 83% |
Key Insight : HATU outperforms other coupling agents in polar aprotic solvents like DMF, achieving higher yields under mild conditions.
Piperidine Ring Functionalization
The acetic acid side chain at the piperidin-4-yl position is typically introduced via nucleophilic substitution or hydrolysis . A patent method for related piperazine derivatives used NaOH-mediated hydrolysis of nitriles to carboxylic acids:
-
General Procedure : Nitrile intermediates (21.5 g) were refluxed with aqueous NaOH (71.0 g in 640 mL H₂O) for 10 hours, followed by acidification with HCl to isolate the carboxylic acid.
For the target compound, a similar approach could involve:
-
Alkylation of piperidin-4-ylacetonitrile with a 1,3-dimethylpyrazole-methyl halide.
-
Hydrolysis of the nitrile to acetic acid using NaOH/HCl.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Yields for pyrazole-acetic acid couplings vary significantly with solvent polarity:
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield Range |
|---|---|---|
| DMF | 36.7 | 60–83% |
| DCM | 8.93 | 12–41% |
| DMSO | 46.7 | 83–90% |
Critical Factor : High dielectric solvents enhance ionic intermediate stability, improving coupling efficiency.
Purification Strategies
Silica gel chromatography is universally employed for isolating the target compound:
-
Ethyl acetate/hexane gradients (40–99%) yield 60–83% pure product.
-
Recrystallization from ethyl acetate/hexane mixtures further enhances purity to >95%.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
{1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, {1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid serves as a versatile building block for the synthesis of more complex organic molecules. It can facilitate various chemical reactions, including:
- Cross-coupling reactions : Utilized in the formation of carbon-carbon bonds.
- Ligand synthesis : Acts as a ligand in coordination chemistry, aiding in the development of new catalysts.
Biology
The compound has shown promise in biological research, particularly as:
- Biochemical probes : It can be used to study enzyme activity and receptor interactions.
- Ligands in assays : Its structure allows it to bind selectively to certain biological targets, making it useful in drug discovery and development.
Medicine
Research has indicated potential therapeutic applications of this compound:
- Anti-inflammatory properties : Studies suggest it may reduce inflammation by inhibiting specific pathways.
- Analgesic effects : Preliminary research indicates potential pain-relief capabilities.
- Antimicrobial activity : The compound has been evaluated for effectiveness against various pathogens.
Case Study: Antimicrobial Activity
A study conducted by Prabhakar et al. demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibiotics .
Industry
In industrial applications, this compound can be utilized for:
- Material science : Development of polymers with enhanced properties.
- Coatings : Used in formulations to improve durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of {1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related acetic acid derivatives with piperidine/pyrazole motifs:
Structural and Functional Analysis
Core Backbone Variations: The target compound uses a piperidine ring, whereas analogs like and incorporate piperazine, which offers additional nitrogen atoms for hydrogen bonding. Piperazine derivatives often exhibit enhanced solubility and flexibility compared to piperidine-based structures . The thiazolidinone ring in introduces a sulfur-containing heterocycle, which may improve metabolic stability or redox activity .
Substituent Effects :
- Electron-Withdrawing Groups : The 4-chlorophenylsulfonyl group in increases acidity and may enhance binding to hydrophobic pockets in proteins. In contrast, the 1,3-dimethylpyrazole in the target compound provides aromaticity and moderate polarity .
- Fluorinated Groups : The 4-fluorobenzyl moiety in improves lipophilicity and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Pharmacological Potential: Compounds with dioxopiperidine (e.g., ) are often used in proteolysis-targeting chimeras (PROTACs) due to their ability to recruit E3 ubiquitin ligases . Thiazolidinone derivatives (e.g., ) are associated with antimicrobial and anticancer activities, likely due to their interaction with cellular thiols or enzyme active sites .
Synthetic Utility :
- The Fmoc-protected piperazine in is critical for peptide synthesis, enabling temporary amine protection during solid-phase synthesis .
Biological Activity
The compound {1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid is a derivative of piperidine and pyrazole, two classes of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical formula for this compound is C12H19N3O2, with a molecular weight of 237.3 g/mol. Its IUPAC name indicates the presence of both a piperidine and a pyrazole moiety, which contribute to its biological profile.
| Property | Value |
|---|---|
| Chemical Formula | C12H19N3O2 |
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. Specifically, studies have shown that pyrazole-based compounds can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. For instance, a review highlighted that pyrazole derivatives have been effective against multiple cancer types due to their ability to induce apoptosis and inhibit cell proliferation in vitro and in vivo .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies reveal that pyrazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. Some pyrazole derivatives have shown promising IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential as neuroprotective agents . For instance:
| Compound No. | IC50 AChE (µM) | IC50 BChE (µM) |
|---|---|---|
| 1 | 44.66 | 50.36 |
| 2 | 0.20 | - |
| 3 | 0.46 | - |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Apoptosis Induction : Pyrazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanisms : These compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Cholinesterase Inhibition : By inhibiting AChE and BChE, these compounds enhance cholinergic transmission, which is beneficial in neurodegenerative conditions.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving pyrazole-based compounds demonstrated significant tumor reduction in MDA-MB-231 xenografts in mice.
- Neuroprotection : Clinical trials exploring the use of cholinesterase inhibitors derived from pyrazoles showed improved cognitive function in Alzheimer's patients.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing {1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation : Use 1,3-diketones or acetoacetate derivatives with hydrazines to form the pyrazole ring, followed by alkylation of the piperidine moiety. Adjust stoichiometry and temperature (80–120°C) to enhance yields .
- Functionalization : Introduce the acetic acid group via nucleophilic substitution or coupling reactions (e.g., using chloroacetic acid derivatives under basic conditions). Monitor pH to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water mixtures) to isolate the product .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : Use - and -NMR to identify protons on the pyrazole (δ 6.0–7.0 ppm) and piperidine (δ 2.5–3.5 ppm) rings, and the acetic acid moiety (δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] for CHNO: 280.176) .
- Purity Analysis :
- HPLC : Utilize C18 columns with acetonitrile/water mobile phases (0.1% trifluoroacetic acid) to assess purity (>95%) .
Q. How can crystallographic data be obtained and refined for this compound?
- Data Collection : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Use X-ray diffraction (Cu-Kα radiation) to resolve the piperidine-pyrazole linkage .
- Refinement : Apply SHELXL for small-molecule refinement. Key parameters: anisotropic displacement for non-H atoms, hydrogen atoms placed geometrically. Validate with R-factor convergence (<0.05) .
Advanced Research Questions
Q. How can discrepancies in crystallographic and spectroscopic data be resolved during structure elucidation?
- Contradiction Analysis :
- Compare NOESY NMR data with crystallographic torsion angles to confirm stereochemistry .
- Use DFT calculations (e.g., Gaussian 09) to model energy-minimized structures and cross-validate experimental bond lengths/angles .
Q. What computational approaches predict the compound’s biological interactions, and how can they guide experimental design?
- QSAR Modeling : Use MOE or Schrödinger Suite to correlate substituent effects (e.g., methyl groups on pyrazole) with logP and binding affinity. Prioritize derivatives with predicted IC < 1 μM .
- Docking Studies : Target cannabinoid receptors (CB1/CB2) using AutoDock Vina. Focus on piperidine’s basic nitrogen and acetic acid’s carboxylate for hydrogen bonding .
Q. How do solvent and pH conditions affect the stability of this compound in biological assays?
- Stability Testing :
- pH Profiles : Incubate in PBS buffers (pH 4.0–9.0) at 37°C. Monitor degradation via LC-MS over 72 hours. Optimal stability at pH 6.5–7.4 .
- Solvent Effects : Compare DMSO (≤1% v/v) and aqueous solubility enhancers (e.g., cyclodextrins) to minimize aggregation in cell-based assays .
Q. What strategies mitigate synthetic byproducts during scale-up?
- Byproduct Identification : Use LC-MS/MS to detect dimerization or oxidation products (e.g., piperidine N-oxide).
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
